2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide
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Description
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by X-ray crystallography . The optimized molecular structure of these compounds is calculated using DFT B3LYP/6-311G (d,p) method . The calculated geometric parameters are in good agreement with the experimental data obtained from X-ray structure .Scientific Research Applications
Antiviral and Anti-Infective Drug Development
The tetrazole moiety is recognized for its role in the development of antiviral and anti-infective drugs . Compounds with this functional group have been explored for their efficacy against a variety of viral infections, including respiratory syncytial virus (RSV), hepatitis C, and other RNA viruses.
Cancer Chemoprevention and Chemotherapy
Mercapto-substituted 1,2,4-triazoles, which are structurally related to the compound , have shown promise in cancer chemoprevention and chemotherapy . These compounds have been studied for their potential to inhibit the growth of cancer cells and may serve as a basis for new therapeutic agents.
Enzyme Inhibition
The structural similarity of tetrazoles to carboxylate groups makes them good candidates for mimicking biological molecules. This property allows them to act as enzyme inhibitors, potentially interfering with the enzymatic pathways essential for the survival of pathogens or cancer cells .
Chemical Synthesis and Organic Chemistry
The compound’s ability to participate in click chemistry reactions, such as the copper(I)-catalyzed alkyne–azide cycloaddition (CuAAC), makes it valuable for synthesizing a wide range of organic molecules . This can be particularly useful in creating novel compounds with potential pharmacological activities.
properties
IUPAC Name |
2-(1-naphthalen-2-yltetrazol-5-yl)sulfanyl-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-2-9-17-15(22)11-23-16-18-19-20-21(16)14-8-7-12-5-3-4-6-13(12)10-14/h2-8,10H,1,9,11H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHIBVYJFQWAJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CSC1=NN=NN1C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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